![molecular formula C25H24ClNO4 B11393074 N-[2-(4-Chlorophenyl)ethyl]-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide](/img/structure/B11393074.png)
N-[2-(4-Chlorophenyl)ethyl]-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Chlorophenyl)ethyl]-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide is a complex organic compound that belongs to the class of furochromen derivatives This compound is characterized by its unique structural features, which include a chlorophenyl group, a tetramethylfurochromen core, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenyl)ethyl]-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furochromen core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromen ring system.
Introduction of the tetramethyl groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate are employed to introduce the tetramethyl groups.
Attachment of the chlorophenyl group: This step involves the use of Friedel-Crafts alkylation or acylation reactions to attach the chlorophenyl group to the ethyl chain.
Formation of the acetamide moiety: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorophenyl)ethyl]-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or the chlorophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide, ammonia, and alkyl halides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted analogs with various functional groups.
Scientific Research Applications
N-[2-(4-Chlorophenyl)ethyl]-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenyl)ethyl]-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A compound with a furan ring and similar structural features.
Disilane-bridged architectures: Organosilicon compounds with unique electronic structures.
Ethyl acetoacetate: A compound with keto-enol tautomerism and similar reactivity.
Uniqueness
N-[2-(4-Chlorophenyl)ethyl]-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide is unique due to its combination of a chlorophenyl group, a tetramethylfurochromen core, and an acetamide moiety
Properties
Molecular Formula |
C25H24ClNO4 |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C25H24ClNO4/c1-13-16(4)30-23-15(3)24-20(11-19(13)23)14(2)21(25(29)31-24)12-22(28)27-10-9-17-5-7-18(26)8-6-17/h5-8,11H,9-10,12H2,1-4H3,(H,27,28) |
InChI Key |
LWUFSOSUEIZANH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CC=C(C=C4)Cl)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11392994.png)
![6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392997.png)
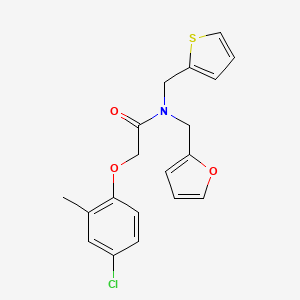
![Dimethyl [2-(4-nitrophenyl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11393010.png)
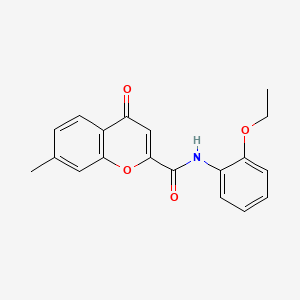
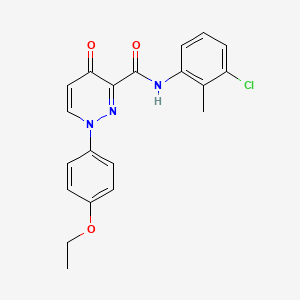
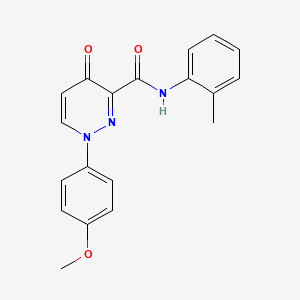
![9-benzyl-6-chloro-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11393030.png)
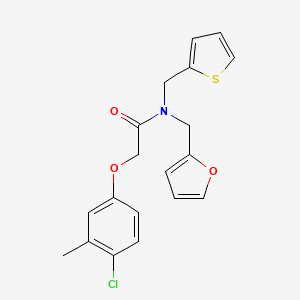
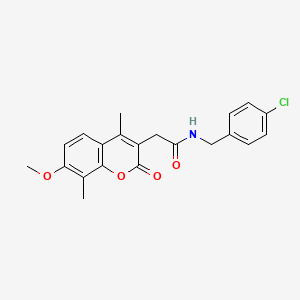
![2-(4-tert-butylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]propanamide](/img/structure/B11393045.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11393053.png)
![N-[4-(dimethylamino)benzyl]-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11393056.png)
![Butyl 4-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B11393065.png)
